

2-Methyl-2-buten-1-OL CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-buten-1-OL

Cat. No.: B1231688

[Get Quote](#)

An In-Depth Technical Guide to 2-Methyl-2-buten-1-ol

This technical guide provides a comprehensive overview of **2-Methyl-2-buten-1-ol**, including its chemical identifiers, physical and chemical properties, relevant experimental protocols, and potential applications. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Synonyms

2-Methyl-2-buten-1-ol is a primary alcohol.^[1] It exists as two stereoisomers, (E) and (Z). The general CAS Number for the compound is 4675-87-0.^{[2][3][4]}

Identifier Type	Value	Reference
IUPAC Name	(2E)-2-methylbut-2-en-1-ol	[1] [5]
CAS Number	4675-87-0 (for the mixture or unspecified stereoisomer)	[1] [2] [3]
497-02-9 ((E)-isomer)	[1]	
19319-26-7 ((Z)-isomer)	[6]	
Molecular Formula	C5H10O	[1] [3]
InChI	InChI=1S/C5H10O/c1-3-5(2)4-6/h3,6H,4H2,1-2H3/b5-3+ ((E)-isomer)	[1] [5]
InChIKey	NEJDKFPXHQRMV- HWKANZROSA-N ((E)-isomer)	[1] [5]
Canonical SMILES	C/C=C(C)/CO ((E)-isomer)	[1]
European Community (EC) Number	225-127-0	[1]
UNII	FF5W0ROP10	[1]
FEMA Number	4178	[1]
JECFA Number	1617	[1]

Common Synonyms:

- Tiglic alcohol[\[1\]](#)
- Tiglyl alcohol[\[1\]](#)
- (E)-2-methylbut-2-en-1-ol[\[1\]](#)
- trans-2-methyl-2-buten-1-ol[\[1\]](#)
- (Z)-2-Methyl-2-buten-1-ol[\[6\]](#)

- **cis-2-Methyl-2-buten-1-ol**[\[6\]](#)
- 2-Methyl-2-butenol[\[1\]](#)[\[3\]](#)

Physicochemical Properties

2-Methyl-2-buten-1-ol is a colorless liquid with a characteristic green, oily aroma.[\[1\]](#)[\[2\]](#) It is slightly soluble in water and soluble in ethanol.[\[1\]](#)[\[6\]](#)

Property	Value	Reference
Molecular Weight	86.13 g/mol	[1] [6]
Monoisotopic Mass	86.073164938 Da	[1] [5]
Boiling Point	137.0 °C at 760 mmHg	[1]
Density	0.863 - 0.869 g/cm ³	[1] [6]
Refractive Index	1.439 - 1.445	[1] [6]
Polar Surface Area	20.23 Å ²	[5]
logP	1.03	[5]
Water Solubility	91.2 g/L (Predicted)	[5]

Spectroscopic Data

Spectroscopic information is critical for the identification and characterization of **2-Methyl-2-buten-1-ol**.

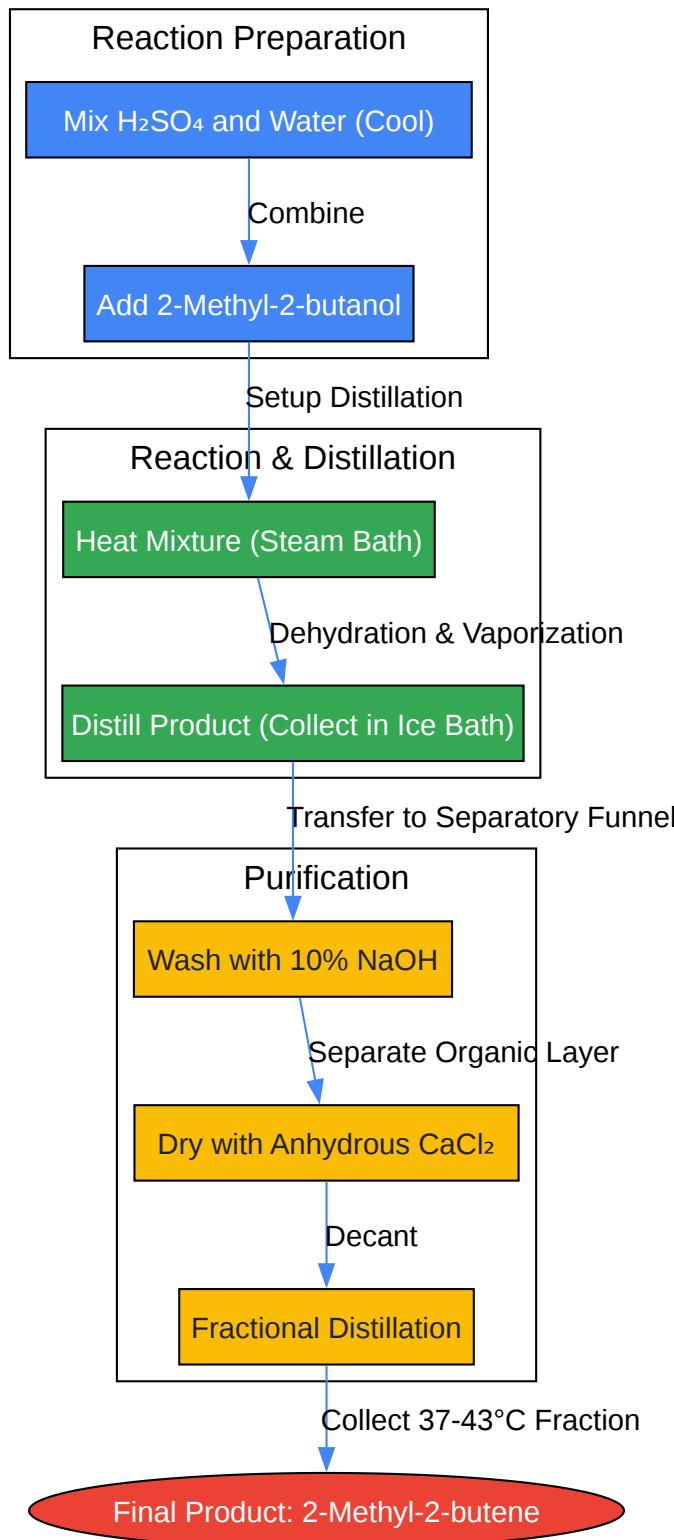
Data Type	Key Information	Reference
Mass Spectrometry	Electron ionization mass spectra are available in the NIST WebBook. For the (Z)-isomer, the top peak is observed at m/z 71.	[3] [6]
Kovats Retention Index	Standard non-polar column: 754, 766	[6]
	Standard polar column: 1322	[1] [6]

Experimental Protocols

While specific synthesis protocols for **2-Methyl-2-buten-1-ol** were not detailed in the provided search results, related procedures for synthesis and analysis offer valuable insights.

Synthesis of 2-Methyl-2-butene via Dehydration of 2-Methyl-2-butanol

This procedure demonstrates a common method for creating a double bond, a key feature of the target molecule, through acid-catalyzed dehydration.[\[7\]](#)[\[8\]](#)


Materials:

- 2-Methyl-2-butanol (tert-amyl alcohol)
- Concentrated Sulfuric Acid (H_2SO_4)
- Water
- 10% Sodium Hydroxide (NaOH) solution
- Anhydrous Calcium Chloride (CaCl_2)
- Round-bottomed flask (200 mL), distillation apparatus, separatory funnel, ice bath

Procedure:

- Acid Preparation: In a 200 mL round-bottomed flask, cautiously add 18 mL of concentrated H₂SO₄ to 36 mL of water. Cool the mixture.[7]
- Reaction Mixture: Add 30 g (36 mL) of 2-methyl-2-butanol to the cooled acid solution.[7] Shake the flask thoroughly to mix the reactants.
- Distillation: Assemble a distillation apparatus. Gently heat the flask on a steam bath. The product, 2-methyl-2-butene, is volatile and will distill over. Collect the distillate in a receiver cooled in an ice bath.[7][8] Continue heating until distillation ceases (approximately 1-2 hours).[7]
- Purification: Transfer the distillate to a separatory funnel. Wash with 10 mL of 10% NaOH solution to neutralize any acidic impurities.[7]
- Drying: Separate the organic layer and dry it with anhydrous calcium chloride for about 30 minutes.[7]
- Final Distillation: Decant the dried product into a clean distillation flask and perform a final fractional distillation. Collect the fraction boiling between 37-43 °C.[7]

Workflow: Synthesis of 2-Methyl-2-butene

[Click to download full resolution via product page](#)

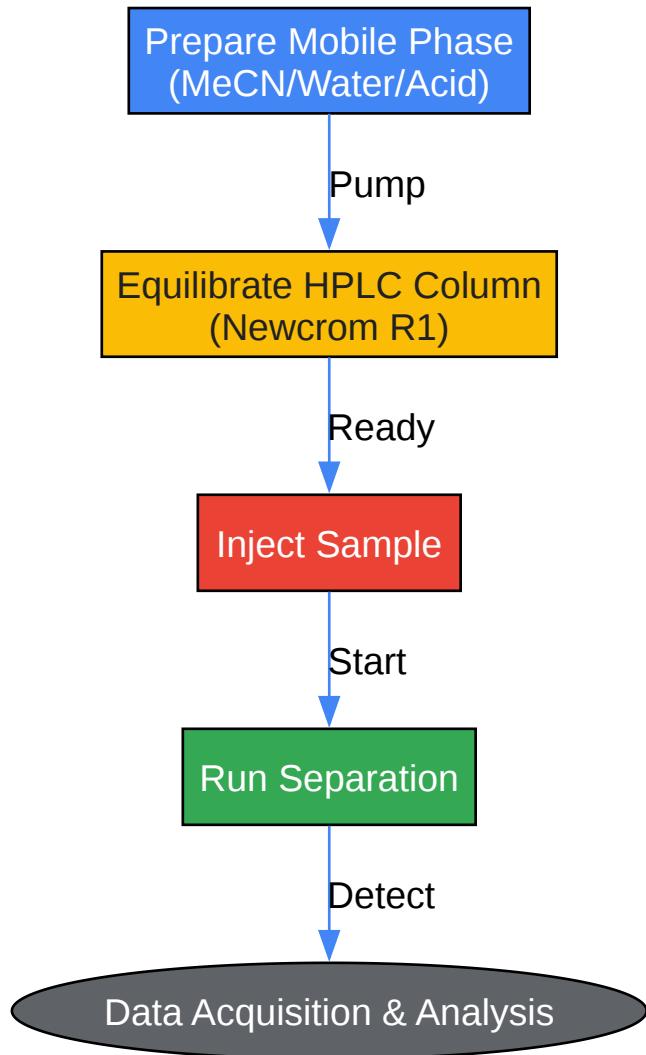
Caption: Workflow for the synthesis of 2-methyl-2-butene.

Analytical Protocol: HPLC Analysis of 2-Methyl-2-buten-1-ol

This method is suitable for the analysis and separation of **2-Methyl-2-buten-1-ol**.^[9]

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Newcrom R1 reverse-phase column


Mobile Phase:

- Acetonitrile (MeCN)
- Water
- Phosphoric acid (For Mass Spectrometry compatible applications, substitute with formic acid)

Procedure:

- Prepare the mobile phase by mixing acetonitrile, water, and the acid component.
- Equilibrate the Newcrom R1 column with the mobile phase.
- Inject the sample containing **2-Methyl-2-buten-1-ol**.
- Run the analysis under isocratic or gradient conditions as required for optimal separation.
- The method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.^[9]

Workflow: HPLC Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis of **2-Methyl-2-buten-1-ol**.

Applications and Relevance in Drug Development

2-Methyl-2-buten-1-ol is primarily used as a flavoring agent in the food industry.^{[1][5]} It has been identified in various natural sources, including blackberries, fruits, and herbs.^[5]

While direct applications in drug development for **2-Methyl-2-buten-1-ol** are not widely documented, related primary alcohols like 2-Methyl-1-butanol serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).^[10] The versatility of the alcohol functional group in organic synthesis allows for its conversion into esters, aldehydes, and other

derivatives, making such structures valuable building blocks in the creation of more complex molecules.[10][11] The potential for **2-Methyl-2-buten-1-ol** to be used in similar synthetic pathways exists, though specific examples are not prevalent in the literature reviewed.

Safety and Handling

Understanding the hazard profile is essential for safe handling in a laboratory or industrial setting.

GHS Hazard Classifications:[1]

- Flammable Liquid and Vapor (H226)
- Harmful if Inhaled (H332)
- May Cause Respiratory Irritation (H335)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Regulatory Information

- TSCA: The compound is listed as active on the EPA's TSCA inventory.[1]
- FDA: It is recognized by the FDA as a substance that can be added to food as a flavoring agent or adjuvant.[1]
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives has evaluated this substance.[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-2-buten-1-OL | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methyl-2-buten-1-ol | 4675-87-0 [chemicalbook.com]
- 3. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 4. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 5. Showing Compound 2-Methyl-2-buten-1-ol (FDB012874) - FooDB [foodb.ca]
- 6. 2-Methylbut-2-en-1-ol, (2Z)- | C5H10O | CID 5366266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. youtube.com [youtube.com]
- 9. 2-Buten-1-ol, 2-methyl- | SIELC Technologies [sielc.com]
- 10. nbinno.com [nbinno.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [2-Methyl-2-buten-1-OL CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231688#2-methyl-2-buten-1-ol-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com